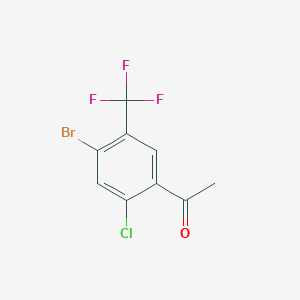
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone
説明
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone, a halogenated acetophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅BrClF₃O. Its structure consists of an acetophenone backbone with halogen substituents that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrClF₃O |
| Molecular Weight | 291.49 g/mol |
| Melting Point | 27–29 °C |
| Solubility | Soluble in organic solvents |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values were found to be approximately 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating a potent anticancer effect compared to standard chemotherapeutic agents .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It demonstrated significant activity in scavenging DPPH radicals and reducing hydrogen peroxide levels, suggesting that it may help mitigate oxidative stress in biological systems. The total antioxidant capacity (TAC) assay indicated that the compound possesses robust antioxidant properties, which could be beneficial in preventing oxidative damage associated with various diseases .
The mechanism underlying the biological activity of this compound may involve interaction with specific cellular targets. Preliminary molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, such as HERA protein and Peroxiredoxins .
Case Studies
- Study on Anticancer Activity : A study focused on synthesizing derivatives of acetophenone highlighted the cytotoxic effects of this compound against A-549 and MCF-7 cells. The results supported the hypothesis that halogenated acetophenones can serve as promising candidates for developing new anticancer therapies .
- Antioxidant Efficacy : In another investigation, the antioxidant activity was assessed using various assays including DPPH radical scavenging and hydrogen peroxide reduction tests. The findings indicated that the compound significantly reduced oxidative stress markers in treated cells, supporting its potential use in therapeutic applications aimed at combating oxidative stress-related conditions .
特性
IUPAC Name |
1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)7(10)3-8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYPFFXQHMXMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















